Omarigliptin
説明
Omarigliptin (MK-3102) is a potent, long-acting oral antidiabetic drug of the DPP-4 inhibitor class used for once-weekly treatment of type 2 diabetes . It inhibits DPP-4 to increase incretin levels (GLP-1 and GIP), which inhibit glucagon release, which in turn increases insulin secretion, decreases gastric emptying, and decreases blood glucose levels .
Molecular Structure Analysis
Omarigliptin has a molecular formula of C17H20F2N4O3S and a molecular weight of 398.43 . It is a small-molecule DPP-4 inhibitor .
Physical And Chemical Properties Analysis
Omarigliptin has a molecular formula of C17H20F2N4O3S and a molecular weight of 398.43 . It is soluble in DMSO .
科学的研究の応用
1. Treatment of Type 2 Diabetes
- Application Summary: Omarigliptin is a once-weekly dipeptidyl peptidase IV (DPP-4) inhibitor used for the treatment of patients with type 2 diabetes . It works by prolonging the half-life of incretin peptides, which stimulate insulin secretion and decrease glucagon release in a glucose-dependent manner .
- Methods of Application: In a multicenter, double-blind, 12-week, dose-range finding study, 685 oral antihyperglycemic agent-naïve or washed-out subjects with type 2 diabetes were randomized to one of five once-weekly doses of omarigliptin (0.25 mg, 1 mg, 3 mg, 10 mg, or 25 mg) or placebo .
- Results: Omarigliptin provided dose-related reductions in HbA1c, 2-h postmeal glucose (PMG), and fasting plasma glucose (FPG). At week 12, the omarigliptin 25-mg dose provided the greatest glycemic efficacy. The placebo-adjusted least-squares mean reductions from baseline in HbA1c, 2-h PMG, and FPG were −0.72% (−7.8 mmol/mol), −2.5, and −1.3 mmol/L, respectively (all P < 0.001) .
2. Decreasing Inflammation and Insulin Resistance
- Application Summary: Omarigliptin has been found to decrease inflammation and insulin resistance in patients with type 2 diabetes .
- Methods of Application: Patients were allocated to continue with daily DPP4 inhibitors (control, n=28) or to switch from daily DPP4 inhibitors to weekly omarigliptin (omarigliptin, n=56). Fasting blood and urine samples were collected before, and every 3 months after intervention for 1 year .
- Results: Omarigliptin significantly decreased HOMA-IR, remnant-like particle cholesterol (RLP-C), and hsCRP with logarithmic transformation (log hsCRP) compared with control .
3. Potential Antiparkinsonian Agent
- Application Summary: Omarigliptin has been suggested as a potential antiparkinsonian agent .
- Methods of Application: The study involved multiple doses of Omarigliptin and compared its ability to pass through the blood-brain barrier (BBB) with a previously published single dose study .
- Results: The results showed that Omarigliptin passed through the BBB more effectively in the multiple dose study as compared to the single dose study .
4. Optimal Dose Determination for Type 2 Diabetes Treatment
- Application Summary: A study was conducted to determine the optimal dose of Omarigliptin, a once-weekly dipeptidyl peptidase IV (DPP-4) inhibitor, for the treatment of patients with type 2 diabetes .
- Methods of Application: The study involved a multicenter, double-blind, 12-week, dose-range finding study with 685 oral antihyperglycemic agent-naïve or washed-out subjects with type 2 diabetes .
- Results: The study found that Omarigliptin provided dose-related reductions in HbA1c, 2-h postmeal glucose (PMG), and fasting plasma glucose (FPG). The Omarigliptin 25-mg dose provided the greatest glycemic efficacy .
5. Reduction of Inflammation and Insulin Resistance
- Application Summary: Omarigliptin has been found to decrease inflammation and insulin resistance .
- Methods of Application: The study involved comparing fasting blood glucose (FBG), LDL-cholesterol, triglyceride, aspartate aminotransferase (AST), alanine aminotransferase (ALT), gamma-glutamyl transpeptidase (γ-GTP), the urinary albumin-to-creatinine ratio (ACR) with logarithmic transformation (log ACR), and systolic and diastolic blood pressure .
- Results: Omarigliptin tended to elicit reductions in these parameters, but the differences did not reach statistical significance compared with control .
6. Potential Antiparkinsonian Agent
- Application Summary: Omarigliptin has been suggested as a potential antiparkinsonian agent .
- Methods of Application: The study involved testing Omarigliptin’s ability to cross the blood-brain barrier (BBB) and developing a novel intranasal formulation using sodium lauryl sulphate surfactant to solubilize the lipophilic Omarigliptin .
- Results: Results showed that Omarigliptin crossed the BBB, suggesting repositioning as an antiparkinsonian agent .
4. Optimal Dose Determination for Type 2 Diabetes Treatment
- Application Summary: A study was conducted to determine the optimal dose of Omarigliptin, a once-weekly dipeptidyl peptidase IV (DPP-4) inhibitor, for the treatment of patients with type 2 diabetes .
- Methods of Application: The study involved a multicenter, double-blind, 12-week, dose-range finding study with 685 oral antihyperglycemic agent-naïve or washed-out subjects with type 2 diabetes .
- Results: The study found that Omarigliptin provided dose-related reductions in HbA1c, 2-h postmeal glucose (PMG), and fasting plasma glucose (FPG). The Omarigliptin 25-mg dose provided the greatest glycemic efficacy .
5. Reduction of Inflammation and Insulin Resistance
- Application Summary: Omarigliptin has been found to decrease inflammation and insulin resistance .
- Methods of Application: The study involved comparing fasting blood glucose (FBG), LDL-cholesterol, triglyceride, aspartate aminotransferase (AST), alanine aminotransferase (ALT), gamma-glutamyl transpeptidase (γ-GTP), the urinary albumin-to-creatinine ratio (ACR) with logarithmic transformation (log ACR), and systolic and diastolic blood pressure .
- Results: Omarigliptin tended to elicit reductions in these parameters, but the differences did not reach statistical significance compared with control .
6. Potential Antiparkinsonian Agent
- Application Summary: Omarigliptin has been suggested as a potential antiparkinsonian agent .
- Methods of Application: The study involved testing Omarigliptin’s ability to cross the blood-brain barrier (BBB) and developing a novel intranasal formulation using sodium lauryl sulphate surfactant to solubilize the lipophilic Omarigliptin .
- Results: Results showed that Omarigliptin crossed the BBB, suggesting repositioning as an antiparkinsonian agent .
将来の方向性
特性
IUPAC Name |
(2R,3S,5R)-2-(2,5-difluorophenyl)-5-(2-methylsulfonyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N4O3S/c1-27(24,25)23-7-10-6-22(8-16(10)21-23)12-5-15(20)17(26-9-12)13-4-11(18)2-3-14(13)19/h2-4,7,12,15,17H,5-6,8-9,20H2,1H3/t12-,15+,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMPWKUAHLTIBJ-ISTRZQFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C=C2CN(CC2=N1)C3CC(C(OC3)C4=C(C=CC(=C4)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1C=C2CN(CC2=N1)[C@@H]3C[C@@H]([C@H](OC3)C4=C(C=CC(=C4)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70153678 | |
Record name | Omarigliptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70153678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Omarigliptin | |
CAS RN |
1226781-44-7 | |
Record name | Omarigliptin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1226781-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Omarigliptin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1226781447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Omarigliptin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11992 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Omarigliptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70153678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1226781-44-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OMARIGLIPTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVP59Q4JE1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。